2,2,2-trifluoroethyl N-(3,4-dimethylphenyl)carbamate
Overview
Description
2,2,2-Trifluoroethyl N-(3,4-dimethylphenyl)carbamate is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. The compound is characterized by the presence of a trifluoroethyl group and a dimethylphenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(3,4-dimethylphenyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with N-(3,4-dimethylphenyl)carbamic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-(3,4-dimethylphenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
2,2,2-Trifluoroethyl N-(3,4-dimethylphenyl)carbamate has a wide range of scientific research applications:
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(3,4-dimethylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit enzymes or bind to receptors, altering cellular processes and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl N,N-diethylcarbamate
- 2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate
- 2,2,2-Trifluoroethyl N-(3,5-dimethylphenyl)carbamate
Uniqueness
2,2,2-Trifluoroethyl N-(3,4-dimethylphenyl)carbamate is unique due to the presence of both trifluoroethyl and dimethylphenyl groups, which confer distinct chemical and biological properties. The trifluoroethyl group enhances the compound’s stability and reactivity, while the dimethylphenyl group contributes to its specificity in biological interactions .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3,4-dimethylphenyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-7-3-4-9(5-8(7)2)15-10(16)17-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXBGWDPMIESKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OCC(F)(F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164487 | |
Record name | Carbamic acid, N-(3,4-dimethylphenyl)-, 2,2,2-trifluoroethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401164487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087797-84-9 | |
Record name | Carbamic acid, N-(3,4-dimethylphenyl)-, 2,2,2-trifluoroethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087797-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(3,4-dimethylphenyl)-, 2,2,2-trifluoroethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401164487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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